L189

Übersicht

Beschreibung

L189 is a human DNA ligase inhibitor that targets DNA ligases I, III, and IV. It is known for its ability to inhibit the formation of phosphodiester bonds in DNA, which are crucial for DNA replication and repair processes . The compound has shown potential in various scientific research applications, particularly in the field of cancer research.

Vorbereitungsmethoden

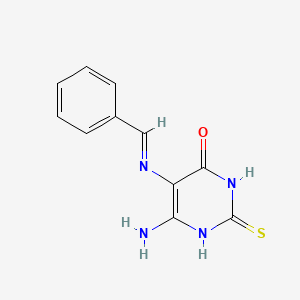

Synthesewege und Reaktionsbedingungen: Die Synthese von L189 umfasst mehrere chemische Schritte. Die wichtigsten Schritte umfassen die Enzymadenylylierung, den Adenylyltransfer auf DNA und die Nickversiegelung. This compound hemmt bevorzugt den zweiten Schritt dieses Prozesses . Die chemische Bezeichnung von this compound ist (Z)-6-Amino-5-(Benzylidenamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-on und seine Summenformel ist C11H10N4OS .

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Reaktionstypen: L189 durchläuft verschiedene Arten chemischer Reaktionen, darunter die Hemmung der DNA-Ligation, die Basenexzisionsreparatur und die nicht-homologe Endverknüpfung .

Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in DNA-Verknüpfungsassays mit gereinigten Proteinen und in Zellauszugassays der DNA-Replikation und -Reparatur verwendet . Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören die DNA-Ligasen I, III und IV sowie verschiedene DNA-Substrate.

Geformte Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind gehemmte DNA-Ligasen und gestörte DNA-Reparaturprozesse .

4. Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird verwendet, um die Mechanismen der DNA-Ligation und -Reparatur zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die zellulären Prozesse zu untersuchen, die an der DNA-Replikation und -Reparatur beteiligt sind.

Medizin: this compound hat sich als potenzieller Antikrebsmittel gezeigt. Beispielsweise hat sich die kombinierte Verwendung von this compound und Temozolomid als wirksam erwiesen, um das Zellwachstum in HeLa-Zellen zu hemmen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der DNA-Ligasen I, III und IV hemmt. Diese Enzyme sind für die Versiegelung von Nick in der DNA während der Replikation und Reparaturprozesse verantwortlich . Durch die Hemmung dieser Enzyme stört this compound die DNA-Reparaturwege, was zu einer erhöhten DNA-Schädigung und zum Zelltod führt, insbesondere in Krebszellen . Die Verbindung wirkt als kompetitiver Inhibitor in Bezug auf das Nick-DNA-Substrat und verhindert die Wechselwirkung von DNA-Ligasen mit der DNA .

Wissenschaftliche Forschungsanwendungen

L189 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used to study the mechanisms of DNA ligation and repair.

Biology: The compound is used to investigate the cellular processes involved in DNA replication and repair.

Medicine: this compound has shown potential as an anticancer agent. For example, the combinatorial use of this compound and temozolomide has been shown to potentiate cell growth arrest in HeLa cells.

Wirkmechanismus

L189 exerts its effects by inhibiting the activity of DNA ligases I, III, and IV. These enzymes are responsible for sealing nicks in the DNA during replication and repair processes . By inhibiting these enzymes, this compound disrupts the DNA repair pathways, leading to increased DNA damage and cell death, particularly in cancer cells . The compound acts as a competitive inhibitor with respect to the nicked DNA substrate, preventing the interaction of DNA ligases with the DNA .

Vergleich Mit ähnlichen Verbindungen

L189 ist einzigartig in seiner Fähigkeit, mehrere DNA-Ligasen (I, III und IV) zu hemmen, während andere ähnliche Verbindungen möglicherweise nur eines oder zwei dieser Enzyme angreifen . Zu den ähnlichen Verbindungen gehören:

L67: Hemmt DNA-Ligasen I und III, aber nicht IV.

L82: Hemmt nur DNA-Ligase I und wirkt als unkompetitiver Inhibitor.

Die breite Hemmung von DNA-Ligasen durch this compound macht es zu einem wertvollen Werkzeug für die Untersuchung von DNA-Reparaturmechanismen und die Entwicklung neuer Antikrebstherapien .

Biologische Aktivität

L189 is a synthetic compound recognized for its role as an inhibitor of human DNA ligases I, III, and IV. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

This compound primarily inhibits the ligation process of DNA by targeting specific steps in the enzymatic reaction catalyzed by DNA ligases. The compound has been shown to preferentially inhibit step 2 of the ligation reaction, which involves the transfer of an adenylyl group to the DNA substrate. The IC50 values for this compound against human DNA ligases are as follows:

| DNA Ligase | IC50 (μM) |

|---|---|

| Ligase I | 5 ± 2 |

| Ligase III | 9 ± 2 |

| Ligase IV | 5 ± 2 |

This compound exhibits a competitive inhibition profile with respect to nicked DNA, effectively blocking DNA binding at concentrations as low as 5 μM for Ligase I .

Biological Activity in Cell Lines

This compound has demonstrated significant cytotoxic effects in various cancer cell lines while sparing normal cells. In studies involving breast (MCF7), cervical (HeLa), and colon (HCT116) cancer cells, this compound increased the cytotoxicity of DNA-damaging agents such as methyl methanesulfonate (MMS) and ionizing radiation (IR). Notably, it did not exhibit similar effects in normal breast epithelial cells (MCF10A) .

Comparative Efficacy

The following table summarizes the effects of this compound compared to other ligase inhibitors:

| Compound | Target DNA Ligases | Cytotoxicity | IC50 (μM) |

|---|---|---|---|

| This compound | I, III, IV | Yes | 5 - 9 |

| L67 | I, III | Yes | ~8 |

| L82 | I | No | ~12 |

L67 and this compound are both cytotoxic, while L82 is cytostatic, indicating that it inhibits cell growth without killing the cells .

Case Studies and Research Findings

- Inhibition of DNA Repair Mechanisms : A study demonstrated that this compound effectively inhibited base excision repair (BER) and non-homologous end joining (NHEJ) pathways in vitro. This inhibition was linked to increased sensitivity of cancer cells to DNA-damaging agents .

- Synergistic Effects with Other Agents : In combination therapies, this compound has shown potential to enhance the efficacy of other chemotherapeutic agents. For example, when used alongside PARP inhibitors, it exhibited a synergistic effect in leukemia models .

- Specificity and Selectivity : While this compound is a potent inhibitor of human DNA ligases, it showed no significant inhibition against T4 DNA ligase even at high concentrations (100 μM), indicating a degree of specificity that may be beneficial in minimizing off-target effects during therapeutic applications .

Eigenschaften

IUPAC Name |

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKOXVNKDMWWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356477 | |

| Record name | AC-907/34129012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64232-83-3 | |

| Record name | AC-907/34129012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.